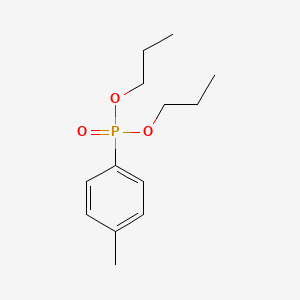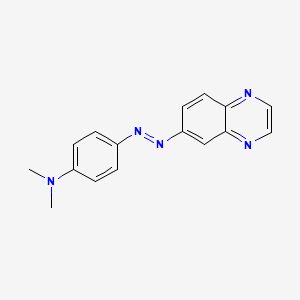
6-((p-(Dimethylamino)phenyl)azo)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((p-(Dimethylamino)phenyl)azo)quinoxaline is a synthetic organic compound belonging to the class of azo compounds and quinoxalines. It is characterized by the presence of a quinoxaline ring substituted with a p-(dimethylamino)phenylazo group. This compound is known for its vibrant color and has applications in various fields, including dye manufacturing and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((p-(Dimethylamino)phenyl)azo)quinoxaline typically involves the diazotization of p-(dimethylamino)aniline followed by coupling with quinoxaline. The reaction conditions often include acidic environments to facilitate the diazotization process. The general steps are as follows:
- p-(Dimethylamino)aniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling: The diazonium salt is then reacted with quinoxaline in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions
6-((p-(Dimethylamino)phenyl)azo)quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of p-(dimethylamino)aniline and quinoxaline.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc dust in acidic conditions are used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3) and specific solvents to facilitate the reaction.
Major Products
Oxidation: Oxidized quinoxaline derivatives.
p-(Dimethylamino)aniline and quinoxaline.Substitution: Various substituted quinoxaline derivatives depending on the electrophile used.
Scientific Research Applications
6-((p-(Dimethylamino)phenyl)azo)quinoxaline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the manufacturing of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 6-((p-(Dimethylamino)phenyl)azo)quinoxaline involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer and antimicrobial therapies. The molecular targets include DNA and various enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A parent compound with a similar structure but without the azo group.
p-(Dimethylamino)aniline: A precursor in the synthesis of the compound.
Azo Dyes: A class of compounds with similar azo linkages but different aromatic groups.
Uniqueness
6-((p-(Dimethylamino)phenyl)azo)quinoxaline is unique due to its combination of the quinoxaline ring and the p-(dimethylamino)phenylazo group. This structure imparts specific chemical properties, such as enhanced stability and distinct reactivity, making it valuable in various applications.
Properties
CAS No. |
23521-14-4 |
|---|---|
Molecular Formula |
C16H15N5 |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
N,N-dimethyl-4-(quinoxalin-6-yldiazenyl)aniline |
InChI |
InChI=1S/C16H15N5/c1-21(2)14-6-3-12(4-7-14)19-20-13-5-8-15-16(11-13)18-10-9-17-15/h3-11H,1-2H3 |
InChI Key |
MXNXYIFXGSQKNV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC3=NC=CN=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


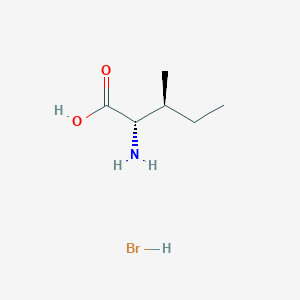
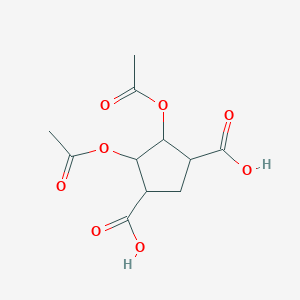
![3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadeca-2(4),7-diene](/img/structure/B14709560.png)
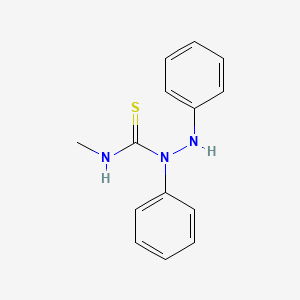
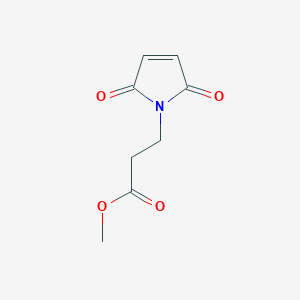
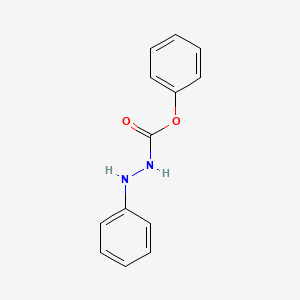

![1-(8-Chloro-10,11-dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine](/img/structure/B14709590.png)
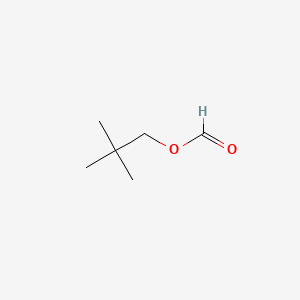


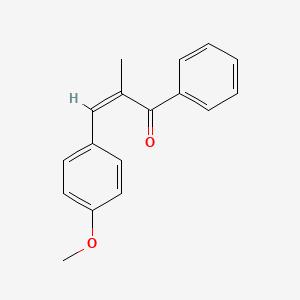
![1-Naphthalenesulfonic acid, 4-[(4-hydroxy-1-naphthalenyl)azo]-](/img/structure/B14709621.png)
